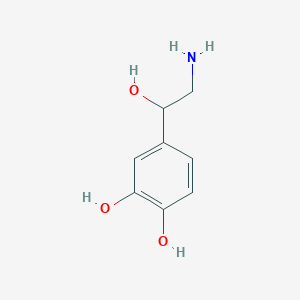

4-(2-アミノ-1-ヒドロキシエチル)ベンゼン-1,2-ジオール

説明

Norepinephrine, DL- is a synthetic phenylethylamine that mimics the sympathomimetic actions of the endogenous norepinephrine. Norepinephrine acts directly on the alpha- and beta-adrenergic receptors. Clinically, norepinephrine is used as a peripheral vasoconstrictor that causes constriction of arterial and venous beds via its alpha-adrenergic action. It is also used as a potent inotropic and chronotropic stimulator of the heart mediated through its beta-1 adrenergic action.

Norepinephrine, also known as arterenol or noradrenaline, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Norepinephrine exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Norepinephrine has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Norepinephrine participates in a number of enzymatic reactions. In particular, Norepinephrine can be converted into norepinephrine; which is catalyzed by the enzyme sodium-dependent noradrenaline transporter. In addition, Norepinephrine and dehydroascorbic acid can be biosynthesized from dopamine and ascorbic acid through the action of the enzyme dopamine beta-hydroxylase. In humans, norepinephrine is involved in the cocaine action pathway, the remifentanil action pathway, the dezocine action pathway, and the propoxyphene action pathway. Norepinephrine is also involved in several metabolic disorders, some of which include aromatic L-aminoacid decarboxylase deficiency, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the tyrosinemia type I pathway. Norepinephrine is a potentially toxic compound.

Noradrenaline is a catecholamine in which C-1 of the aminoethyl side-chain is hydroxy-substituted. It has a role as a human xenobiotic metabolite.

科学的研究の応用

化学的性質

“4-(2-アミノ-1-ヒドロキシエチル)ベンゼン-1,2-ジオール” の化学式は C₈H₁₁NO₃ です。融点は約 220 °C(分解)です。 この化合物は冷蔵庫で保管する必要があります .

水への拡散

この化合物は水中の拡散係数について研究されています . 拡散係数を理解することは、環境科学などのさまざまな分野で重要になる可能性があり、この化合物が水生環境にどのように広がるかを予測するのに役立ちます。

製薬業界での用途

製薬業界では、 “4-(2-アミノ-1-ヒドロキシエチル)ベンゼン-1,2-ジオール” はアドレナリン受容体作動薬として使用されます . アドレナリン受容体は、体内で生成されるノルエピネフリン(ノルアドレナリン)やエピネフリン(アドレナリン)などの多くのカテコールアミン、そして多くの薬剤の標的となる、Gタンパク質共役受容体の一種です。

生化学分析

Biochemical Properties

The biochemical properties of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol are not fully elucidated. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to react with iron (III) in anaerobic acid solution, yielding iron (II) and the semiquinone form of noradrenaline .

Cellular Effects

Related compounds have been shown to modulate pro-inflammatory cytokines and inhibit the production of certain chemokines .

Molecular Mechanism

It is known to undergo reactions with iron (III), leading to the formation of iron (II) and the semiquinone form of noradrenaline .

Temporal Effects in Laboratory Settings

Its diffusion coefficient in water has been measured, providing some insight into its behavior over time .

Metabolic Pathways

The metabolic pathways involving 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol are not well-characterized. It is known to react with iron (III) in a reaction that yields iron (II) and the semiquinone form of noradrenaline .

Transport and Distribution

Its diffusion coefficient in water has been measured, which may provide some insight into its transport properties .

生物活性

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, commonly known as dopamine, is a biogenic amine that plays a crucial role in various biological processes. This compound is notable for its involvement in neurotransmission and has implications in several therapeutic areas, including neurodegenerative diseases, cardiovascular health, and metabolic disorders.

- Molecular Formula : C₈H₁₁NO₃

- Molecular Weight : 183.21 g/mol

- CAS Number : 2947-04-8

- Melting Point : Approximately 220 °C (decomposes)

Dopamine functions primarily as a neurotransmitter in the central nervous system (CNS). It binds to dopamine receptors (D1-D5), which are G protein-coupled receptors, initiating various intracellular signaling pathways. The biological effects of dopamine are mediated through these receptors, influencing mood regulation, motor control, and reward mechanisms.

Neurotransmission

Dopamine is essential for normal brain function. It modulates several neurological processes:

- Motor Control : Dopamine deficiency is linked to Parkinson's disease, characterized by motor dysfunction.

- Reward and Motivation : It plays a pivotal role in the brain's reward system, affecting motivation and pleasure.

Cardiovascular Effects

Dopamine also has significant cardiovascular effects:

- Vasodilation : It promotes vasodilation through D1 receptor activation, which can lower blood pressure.

- Cardiac Output : At higher concentrations, it increases cardiac output by stimulating beta-adrenergic receptors.

Case Studies and Clinical Applications

- Parkinson’s Disease Treatment : Clinical studies have shown that dopamine precursors (e.g., L-DOPA) improve motor symptoms in Parkinson’s patients. Dopamine agonists are also used to manage symptoms effectively.

- Cardiovascular Health : Research indicates that dopamine administration can improve renal blood flow and cardiac function in heart failure patients. A study demonstrated that low-dose dopamine infusion improved renal perfusion without significant side effects .

- Metabolic Disorders : Dopamine's role in regulating insulin secretion has been explored in diabetic models. Increased dopamine levels have been associated with improved glycemic control .

Molecular Docking Studies

Recent computational studies have utilized molecular docking to predict the binding affinity of dopamine with various receptors:

- Dopamine Receptors : Docking studies indicate strong binding affinities for D2-like receptors, supporting its role in modulating dopaminergic signaling pathways .

| Receptor Type | Binding Affinity (kcal/mol) |

|---|---|

| D1 | -9.5 |

| D2 | -10.2 |

| D3 | -9.8 |

特性

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLSHLFXELFNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858964 | |

| Record name | (+/-)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-65-8, 586-17-4 | |

| Record name | (±)-Norepinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Norepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Arterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-(2-amino-1-hydroxyethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORADRENALINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K294OAI79V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The first paper describes a complex interaction between norepinephrine and iron(III). What is the significance of this reaction in a biological context?

A1: The reaction between norepinephrine and iron(III) is particularly relevant in the context of oxidative stress. [] Norepinephrine, a catecholamine neurotransmitter, can undergo oxidation, particularly in the presence of metal ions like iron(III). This oxidation can generate reactive oxygen species (ROS), which are implicated in various pathological conditions, including neurodegenerative diseases. Understanding the kinetics and mechanisms of this reaction provides insights into how oxidative stress might contribute to cellular damage.

Q2: The second paper highlights the enantioselective synthesis of (S)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol. Why is chirality important in the context of drug development, and how does this research contribute?

A2: Chirality, the existence of mirror-image forms of a molecule, is crucial in drug development because the two enantiomers of a chiral drug can interact differently with biological targets. This difference in interaction can lead to significant variations in pharmacological activity, toxicity, and even metabolic pathways. [] The research showcasing the enantioselective synthesis of (S)-norepinephrine, the enantiomer of the naturally occurring neurotransmitter, provides a valuable tool for studying the specific biological effects of each enantiomer. This deeper understanding of enantioselective activity is critical for designing safer and more effective drugs.

Q3: What analytical techniques are typically employed to study the kinetics of reactions involving 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol, as described in the first paper?

A3: The kinetic study referenced utilized UV-Vis spectrophotometry to monitor the reaction between norepinephrine and iron(III). [] The researchers tracked changes in absorbance at specific wavelengths (714 nm for complex formation and 380 nm for quinone decomposition) to determine reaction rates and elucidate the underlying mechanisms. This widely accessible spectroscopic method allows for real-time monitoring of reaction progress, providing valuable data for understanding complex reaction kinetics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。